2-((4-Fluorophenyl)thio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone
Description
This compound features a piperazine core substituted with a 2-phenylcyclopropanecarbonyl group and a 4-fluorophenylthio-ethanone moiety. Piperazine derivatives are widely explored for their pharmacological versatility, including antiproliferative, antimicrobial, and CNS-modulating activities .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c23-17-6-8-18(9-7-17)28-15-21(26)24-10-12-25(13-11-24)22(27)20-14-19(20)16-4-2-1-3-5-16/h1-9,19-20H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRMXJRLEPVPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=CC=C(C=C2)F)C(=O)C3CC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-Fluorophenyl)thio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a novel heterocyclic compound that has attracted attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine moiety, which is known for its biological activity, particularly in modulating neurotransmitter systems.
1. Tyrosinase Inhibition
Research indicates that compounds structurally related to piperazine derivatives exhibit significant inhibition of tyrosinase (TYR), an enzyme crucial in melanin synthesis. For instance, a study reported that derivatives of 4-fluorobenzylpiperazine showed competitive inhibition against TYR from Agaricus bisporus, with an IC50 value significantly lower than that of the standard kojic acid . This suggests that our compound may similarly inhibit TYR, potentially leading to applications in treating hyperpigmentation disorders.
2. Serotonin Reuptake Inhibition
Piperazine derivatives are also known for their role as selective serotonin reuptake inhibitors (SSRIs). Compounds with similar structures have shown promise in enhancing serotonin levels in the brain, thus providing therapeutic effects for depression and anxiety disorders . The incorporation of a 4-fluorophenyl group may enhance binding affinity to the serotonin transporter (SERT), improving efficacy and reducing side effects.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Study 1: Tyrosinase Inhibition
A series of piperazine derivatives were synthesized and tested for their inhibitory effects on TYR. Among them, a compound similar to our target exhibited an IC50 value of 0.18 μM, indicating strong inhibitory potential compared to kojic acid (IC50 = 17.76 μM). This study highlights the potential for developing new skin-lightening agents based on the structure of our compound .
Case Study 2: Serotonin Transport Modulation
In another study focusing on piperazine derivatives, compounds were evaluated for their ability to bind to SERT. The results indicated that modifications to the piperazine ring could enhance binding affinity, suggesting that our compound may also exhibit improved antidepressant properties through similar mechanisms .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Core
- Target Compound : The piperazine nitrogen is acylated with a 2-phenylcyclopropanecarbonyl group. Cyclopropane’s ring strain and conformational restriction may influence binding kinetics and solubility.
- Analog 1: 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone () replaces the cyclopropane with a sulfonyl group, enhancing polarity and hydrogen-bonding capacity.
- Analog 2: 1-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone () substitutes the cyclopropane with a trifluoromethylphenyl group, improving lipophilicity and bioavailability .
Thio-Ethanone Modifications
- Analog 3: 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone () uses a tetrazole-thio group, which may enhance π-π stacking interactions but reduce metabolic stability .
- Analog 4: 1-Phenylethanone derivatives () with triazole-thio substituents demonstrate higher antiproliferative activity in preliminary assays, suggesting substituent-dependent bioactivity .
Physical Properties
*Predicted based on cyclopropane’s hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
